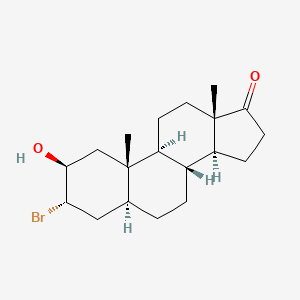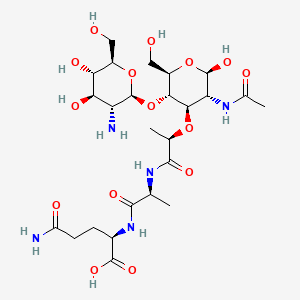
Glucosaminylmuramyl-2-alanine-D-isoglutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dipeptide de glucosaminylmuramyl est un composé dérivé des parois cellulaires bactériennes, plus précisément du peptidoglycane. Il est connu pour ses puissantes propriétés immunostimulantes, ce qui en fait une molécule importante dans l'étude de l'immunité innée. Ce composé est constitué de N-acétylglucosamine et d'acide N-acétylmuramique liés à un dipeptide composé de L-alanine et de D-isoglutamine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du dipeptide de glucosaminylmuramyl implique généralement le couplage chimique de la N-acétylglucosamine et de l'acide N-acétylmuramique avec le dipeptide L-alanine-D-isoglutamine. Ce processus nécessite souvent l'utilisation de groupes protecteurs pour empêcher les réactions indésirables et l'utilisation de réactifs de couplage tels que les carbodiimides pour faciliter la formation de liaisons peptidiques .
Méthodes de production industrielle : La production industrielle de dipeptide de glucosaminylmuramyl peut impliquer des procédés de fermentation utilisant des bactéries génétiquement modifiées qui surproduisent le composé. Le composé est ensuite extrait et purifié à l'aide de techniques chromatographiques pour obtenir la pureté et le rendement souhaités .
Analyse Des Réactions Chimiques
Types de réactions : Le dipeptide de glucosaminylmuramyl peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans les portions de sucre.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle dans le composé.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino, conduisant à la formation de dérivés.
Réactifs et conditions courantes :
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.
Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .
4. Applications de recherche scientifique
Le dipeptide de glucosaminylmuramyl a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des fragments de peptidoglycane.
Biologie : Il sert d'outil pour étudier les mécanismes de l'immunité innée et le rôle des composants de la paroi cellulaire bactérienne dans les réponses immunitaires.
Médecine : Il est exploré pour son potentiel en tant qu'agent immunomodulateur dans le traitement des maladies infectieuses, du cancer et des maladies auto-immunes.
Industrie : Il est utilisé dans le développement de vaccins et d'adjuvants pour améliorer les réponses immunitaires
5. Mécanisme d'action
Le dipeptide de glucosaminylmuramyl exerce ses effets en se liant à des récepteurs spécifiques du système immunitaire, tels que la protéine 2 contenant le domaine d'oligomérisation de liaison aux nucléotides (NOD2) et la protéine de liaison à la boîte Y 1 (YB1). Cette liaison déclenche une cascade d'événements de signalisation qui activent le facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), conduisant à la production de cytokines et de chimiokines qui médient les réponses immunitaires .
Composés similaires :
Dipeptide de muramyl : Une forme plus simple dépourvue de la portion glucosamine.
N-acétylmuramyl-L-alanyl-D-isoglutamine : Un autre fragment de peptidoglycane possédant des propriétés immunostimulantes similaires.
Unicité : Le dipeptide de glucosaminylmuramyl est unique en raison de son activité immunostimulante accrue par rapport au dipeptide de muramyl. La présence de la portion glucosamine contribue à sa plus grande puissance dans l'activation des réponses immunitaires .
Applications De Recherche Scientifique
Glucosaminylmuramyl dipeptide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of peptidoglycan fragments.
Biology: It serves as a tool to investigate the mechanisms of innate immunity and the role of bacterial cell wall components in immune responses.
Medicine: It is explored for its potential as an immunomodulatory agent in the treatment of infectious diseases, cancer, and autoimmune disorders.
Industry: It is used in the development of vaccines and adjuvants to enhance immune responses
Mécanisme D'action
Glucosaminylmuramyl dipeptide exerts its effects by binding to specific receptors in the immune system, such as nucleotide-binding oligomerization domain-containing protein 2 (NOD2) and Y-box binding protein 1 (YB1). This binding triggers a cascade of signaling events that activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to the production of cytokines and chemokines that mediate immune responses .
Comparaison Avec Des Composés Similaires
Muramyl Dipeptide: A simpler form lacking the glucosamine moiety.
N-acetylmuramyl-L-alanyl-D-isoglutamine: Another peptidoglycan fragment with similar immunostimulatory properties.
Uniqueness: Glucosaminylmuramyl dipeptide is unique due to its enhanced immunostimulatory activity compared to muramyl dipeptide. The presence of the glucosamine moiety contributes to its higher potency in activating immune responses .
Propriétés
Numéro CAS |
97590-38-0 |
|---|---|
Formule moléculaire |
C25H43N5O15 |
Poids moléculaire |
653.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C25H43N5O15/c1-8(21(37)30-11(23(39)40)4-5-14(26)34)28-22(38)9(2)42-20-16(29-10(3)33)24(41)43-13(7-32)19(20)45-25-15(27)18(36)17(35)12(6-31)44-25/h8-9,11-13,15-20,24-25,31-32,35-36,41H,4-7,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,33)(H,30,37)(H,39,40)/t8-,9+,11+,12+,13+,15+,16+,17+,18+,19+,20+,24+,25-/m0/s1 |
Clé InChI |
MXMOFDISXOBSJM-BHACDBBJSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)CO)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |
| 188123-33-3 | |
Synonymes |
glucosaminyl muramyl dipeptide glucosaminyl-mdp glucosaminyl-muramyl-dipeptide glucosaminylmuramyl dipeptide glucosaminylmuramyl-2-alanine-D-isoglutamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


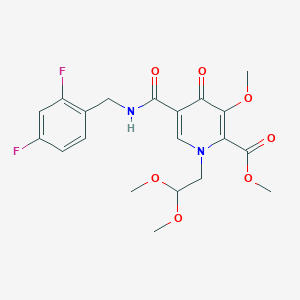
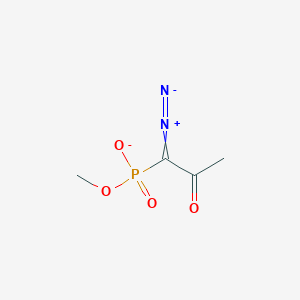

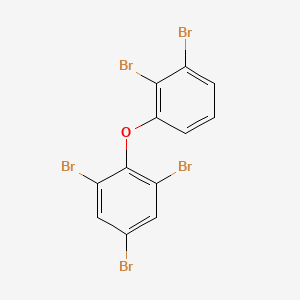
![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)
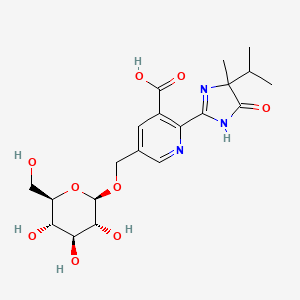

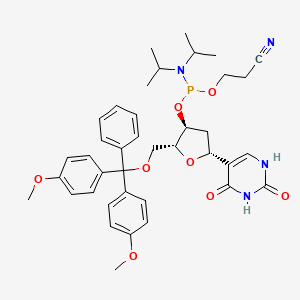
![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)


![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)

